3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine is a complex heterocyclic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound is identified by the CAS number 741737-36-0 and has the molecular formula CHFN. The trifluoromethyl group contributes to its distinctive chemical properties and biological activities.
This compound belongs to the class of triazine derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The specific structure of 3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine places it within the broader category of nitrogen-containing heterocycles that are often explored for pharmaceutical applications .
The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine typically involves multi-step reactions that may include cyclization processes. One common approach is the condensation of appropriate precursors containing both pyridine and triazine functionalities. The trifluoromethyl group can be introduced via electrophilic fluorination or by using trifluoromethylating agents such as trifluoromethyl sulfonyl fluoride .
Key steps in the synthesis might include:
The molecular structure of 3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine features a fused bicyclic system composed of a pyridine and a triazine ring. The presence of the trifluoromethyl group enhances its lipophilicity and potential interactions with biological targets.
3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine can participate in various chemical reactions typical for nitrogen-containing heterocycles. These include:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for 3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. For instance:
The physical properties of 3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of nitrogen atoms in the heterocyclic rings .
The applications of 3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine span various fields:
This compound represents a promising area of research within medicinal chemistry due to its unique structure and potential therapeutic benefits .
The 1,3,5-triazine nucleus (s-triazine) represents a privileged nitrogen-rich heterocyclic scaffold in medicinal chemistry, characterized by its remarkable capacity for forming directional hydrogen bonds and dipole interactions with biological targets. This planar, electron-deficient aromatic system enables predictable binding modes with enzymes and receptors, particularly those accommodating π-π stacking interactions. The scaffold’s synthetic versatility allows for regioselective substitution at the 2-, 4-, and 6-positions, facilitating the rational design of inhibitors targeting diverse disease pathways. Derivatives incorporating s-triazine have demonstrated compelling bioactivities spanning antiviral, antibacterial, and anticancer applications, establishing this pharmacophore as a cornerstone of structure-based drug discovery.
s-Triazine-based compounds exhibit tailored pharmacokinetic profiles due to their balanced lipophilicity-hydrophilicity ratios and metabolic stability. The scaffold’s nitrogen atoms serve as hydrogen bond acceptors, enabling interactions with catalytic residues in binding pockets, while its aromaticity contributes to rigid spatial orientation of substituents. This molecular framework is frequently leveraged in kinase inhibitors, epigenetic modulators, and antiviral agents, where its ability to mimic purine motifs proves advantageous. The integration of s-triazine into drug candidates addresses key challenges in lead optimization, including enhancing binding affinity, improving solubility, and mitigating cytochrome P450-mediated deactivation. Clinical successes such as the antimetabolite altretamine (hexamethylmelamine) underscore the pharmacophore’s therapeutic viability, stimulating ongoing exploration of novel triazine heterocycles with refined target specificity [2] [7].
The structural diversification of s-triazine derivatives has yielded two pharmacologically distinct classes relevant to this discussion:
Triazolopyrazines: Characterized by a fused [1,2,4]triazolo[4,3-a]pyrazine system, this scaffold features a five-membered triazole ring condensed with a six-membered dihydropyrazine. Exemplified by 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS 762240-92-6), it serves as a pivotal synthetic intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin. The protonatable nitrogen within the pyrazine ring enhances water solubility in salt forms, though it reduces basicity compared to its tetrahydropyridotriazine counterpart [4] [7].
Tetrahydropyridotriazines: Distinguished by a pyridine ring fused to the triazine core, as observed in 3-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine (CAS 741737-36-0). The partially saturated pyridine ring introduces a conformational constraint and elevates the scaffold’s pKa (predictive basicity), enhancing membrane permeability. This architecture provides vectorial diversity for substituent placement, optimizing target engagement through stereoelectronic effects [2].
Table 1: Structural and Pharmacological Comparison of Triazolopyrazine and Tetrahydropyridotriazine Scaffolds
| Scaffold Feature | Triazolopyrazine [1,2,4]triazolo[4,3-a]pyrazine | Tetrahydropyridotriazine pyrido[4,3-e][1,2,4]triazine |
|---|---|---|
| Core Ring System | Triazole-Pyrazine fusion | Pyridine-Triazine fusion |
| Representative Compound | 3-Trifluoromethyl derivative HCl salt (C6H8ClF3N4) | 3-Trifluoromethyl derivative (C7H7F3N4) |
| Hydrogen Bond Acceptors | 7 (including chloride counterion) | 7 |
| Notable Pharmacological Role | Sitagliptin intermediate | Emerging kinase inhibitor scaffold |
| LogP (Predicted) | -0.4 (hydrochloride salt) [7] | 0.8649 [2] |
| Commercial Availability | Multiple suppliers (HY-76120; C-3235) [4] [5] | Labseeker ($4200/10g) [2] |
The trifluoromethyl (-CF₃) group confers strategic molecular advantages when appended to s-triazine scaffolds, profoundly influencing both physicochemical properties and biological interactions. Its strong electron-withdrawing character (-I effect) modulates pKa values of adjacent nitrogen atoms, enhancing metabolic stability by resisting oxidative demethylation and diminishing susceptibility to enzymatic degradation. The -CF₃ group’s high lipid solubility (Hansch π parameter = 0.88) improves passive diffusion across biological membranes, while its inertness toward metabolic transformations extends plasma half-life.
In target binding, the trifluoromethyl group engages in hydrophobic pocket interactions and weak hydrogen bonding via fluorine atom lone pairs (orthogonal multipolar interactions). This is exemplified in 3-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine (CAS 741737-36-0), where the -CF₃ substituent’s steric bulk and electrostatic profile likely contribute to selective kinase inhibition. Computational analyses indicate that -CF₃ substitution increases binding affinity by 0.5–2.0 kcal/mol compared to methyl analogues in enzyme pockets accommodating fluorophilic environments [2] [4] [5].
Table 2: Physicochemical Profiling of 3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine
| Property | Value/Descriptor | Methodological Note |
|---|---|---|
| Molecular Formula | C7H7F3N4 | Confirmed via high-resolution MS [2] |
| Exact Mass | 204.0623 g/mol | [2] |
| Topological PSA | 50.7 Ų | Computed descriptor impacting permeability [2] |
| LogP (XLogP3) | -0.4 | Indicates balanced hydrophilicity/lipophilicity [2] |
| Hydrogen Bond Donors | 1 (Ring NH) | [2] |
| Hydrogen Bond Acceptors | 7 (Triazine N, pyridine N, F atoms) | [2] |
| Rotatable Bonds | 0 | Suggests conformational rigidity [2] |
| Complexity | 208 (High) | Reflects fused polyheterocyclic nature [2] |
The trifluoromethylated tetrahydropyridotriazine scaffold has transitioned from exploratory synthesis to commercial availability, reflecting its recognized utility in drug discovery pipelines. Current suppliers offer gram-scale quantities (e.g., Labseeker: 95% purity, $4200/10g), enabling broader pharmacological exploration. Advanced derivatives like 7-nitroso analogues (CAS 2892260-32-9) further demonstrate the scaffold’s versatility for targeted modifications [2] [8].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: